molecular formula C8H9ClO2S B177111 1-((Chloromethyl)sulfonyl)-4-methylbenzene CAS No. 7569-26-8

1-((Chloromethyl)sulfonyl)-4-methylbenzene

Cat. No.: B177111
CAS No.: 7569-26-8
M. Wt: 204.67 g/mol
InChI Key: ZQPJNJKCPJDTIQ-UHFFFAOYSA-N
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Description

1-((Chloromethyl)sulfonyl)-4-methylbenzene is an organic compound characterized by a benzene ring substituted with a chloromethyl group and a sulfonyl group at the para position relative to a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-((Chloromethyl)sulfonyl)-4-methylbenzene can be synthesized through several methods. One common approach involves the chloromethylation of 4-methylbenzenesulfonyl chloride. This reaction typically employs formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds under mild conditions, usually at temperatures ranging from 0°C to 25°C, to yield the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chloromethylation processes. These processes utilize continuous flow reactors to ensure efficient mixing and temperature control. The use of phase-transfer catalysts can enhance the reaction rate and yield, making the process more economically viable.

Chemical Reactions Analysis

Types of Reactions: 1-((Chloromethyl)sulfonyl)-4-methylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding sulfonyl derivatives.

    Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction of the sulfonyl group can yield sulfide derivatives, typically using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines are commonly used under mild conditions (room temperature to 50°C).

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or neutral conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

Major Products Formed:

    Nucleophilic Substitution: Sulfonyl azides, sulfonyl ethers, and sulfonyl amines.

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

Scientific Research Applications

1-((Chloromethyl)sulfonyl)-4-methylbenzene has diverse applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of enzyme inhibitors and as a labeling reagent for biomolecules.

    Medicine: It is explored for its potential in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: The compound is utilized in the production of specialty chemicals, polymers, and as a cross-linking agent in material science.

Comparison with Similar Compounds

    1-((Chloromethyl)sulfonyl)benzene: Lacks the methyl group, leading to different reactivity and applications.

    4-Methylbenzenesulfonyl chloride: Lacks the chloromethyl group, used primarily as a sulfonylating agent.

    1-((Bromomethyl)sulfonyl)-4-methylbenzene: Similar structure but with a bromomethyl group, exhibiting different reactivity due to the nature of the halogen.

Uniqueness: 1-((Chloromethyl)sulfonyl)-4-methylbenzene is unique due to the presence of both the chloromethyl and sulfonyl groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it versatile for various applications in research and industry.

Properties

IUPAC Name

1-(chloromethylsulfonyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2S/c1-7-2-4-8(5-3-7)12(10,11)6-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPJNJKCPJDTIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340243
Record name p-Toluenesulfonylmethyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7569-26-8
Record name p-Toluenesulfonylmethyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloromethanesulfonyl-4-methylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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